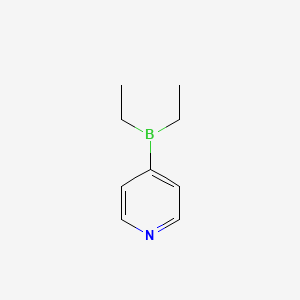

4-(Diethylboranyl)pyridine

描述

The Landscape of Organoboron Compounds in Contemporary Chemical Research

Organoboron compounds have become indispensable tools in modern chemical research, with their applications spanning a wide array of scientific disciplines. rsc.org Their versatility stems from the unique electronic properties of the boron atom, which can exhibit electrophilic, ambiphilic, or nucleophilic characteristics. This adaptability has made them central to organic synthesis, materials science, pharmaceuticals, and sensor technology. bohrium.com

In the realm of organic synthesis, organoboranes are celebrated for their role in forming carbon-carbon and carbon-heteroatom bonds with high degrees of stereoselectivity and functional group tolerance. dergipark.org.tr The hydroboration reaction, pioneered by H.C. Brown, and the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning discovery, are cornerstone methodologies in synthetic chemistry that rely on organoboron reagents. dergipark.org.tr These reactions have facilitated the construction of complex molecules, including many pharmaceuticals and agrochemicals. dergipark.org.trchemicalbook.com

The applications of organoboron compounds extend into materials science, where their incorporation into π-conjugated systems has led to the development of advanced organic electronic materials for photovoltaics and luminescence. rsc.org The electron-deficient nature of boron allows for the fine-tuning of the electronic and photophysical properties of these materials. rsc.orgasiaresearchnews.com Furthermore, the interaction between Lewis acidic organoboranes and Lewis bases has been harnessed to create innovative supramolecular materials, such as self-healing polymers and reprocessable elastomers. digitellinc.com

Fundamental Principles of Lewis Acidity in Organoboranes and Their Interaction with Lewis Bases

The chemical behavior of organoboranes is fundamentally governed by the concept of Lewis acidity. A Lewis acid is defined as a chemical species with a vacant orbital capable of accepting an electron pair from a Lewis base, which possesses a lone pair of electrons to donate. wikipedia.org Triorganoboranes, with their trigonal planar geometry and an empty p-orbital on the boron atom, are classic examples of Lewis acids. vulcanchem.com

The strength of the Lewis acidity in organoboranes can be precisely tuned by modifying the substituents attached to the boron atom. digitellinc.com Electron-withdrawing groups enhance the electrophilicity of the boron center, increasing its Lewis acidity. acs.orgnih.govrsc.org This tunability is a key factor in their wide range of applications.

Organoboranes readily react with Lewis bases, such as amines, phosphines, and ethers, to form stable Lewis acid-base adducts. wikipedia.org In these adducts, the Lewis base donates its lone pair of electrons to the empty p-orbital of the boron atom, forming a dative or coordinate bond. wikipedia.org This interaction changes the geometry around the boron atom from trigonal planar to tetrahedral. A prime example is the reaction between a pyridine (B92270), a nitrogen-containing heterocyclic Lewis base, and a borane (B79455) to form a pyridine-borane adduct. rsc.orgrsc.orgacs.orgacs.orgnih.gov The formation of this B-N bond significantly influences the chemical and physical properties of both the borane and the pyridine moiety.

Overview of Pyridine-Based Systems in Supramolecular Chemistry and Catalysis

Pyridine and its derivatives are fundamental building blocks in both catalysis and supramolecular chemistry. The nitrogen atom in the pyridine ring possesses a lone pair of electrons that is not delocalized around the aromatic system, making it available for coordination and nucleophilic attack. chemtube3d.com

In catalysis, pyridines can function as nucleophilic catalysts, particularly in acylation reactions, where they activate carboxylic acid derivatives. chemtube3d.comrsc.org They are also widely used as basic catalysts in various organic transformations and as ligands for transition metals, influencing the reactivity and selectivity of catalytic processes. acs.org The development of chiral pyridine-containing ligands has been crucial for advancing asymmetric catalysis. acs.org

The directional nature of the nitrogen lone pair makes pyridine an excellent component for constructing well-defined supramolecular architectures. acs.orgcmu.edu Through coordination with metal ions or formation of hydrogen bonds, pyridine-based systems can self-assemble into complex structures like coordination polymers and discrete macrocycles. iucr.orgiucr.org This has led to their use in creating functional materials and in strategies for molecular recognition and separation. acs.org The combination of pyridine's Lewis basicity with the Lewis acidity of boranes provides a powerful tool for designing self-assembling oligomeric and polymeric structures. acs.orgresearchgate.net

Historical Context and Evolution of Research on 4-(Diethylboranyl)pyridine

Research into pyridine-borane adducts has a long history, but specific investigations into 4-substituted derivatives like this compound are a more recent development. The synthesis of the related compound, 3-(diethylboryl)pyridine, was first reported in 1983. acs.org The compound this compound, with the CAS number 93830-58-1, has since been utilized as a reagent in organic synthesis, for instance, in palladium-catalyzed cross-coupling reactions to create 4-aryl- and 4-heteroarylpyridines. chemicalbook.comwatson-int.comwarshel.com

A significant evolution in the research on this compound occurred with the discovery of its capacity for self-assembly. In 2016, it was demonstrated that this molecule, through intermolecular boron-nitrogen coordination bonds, primarily forms a mixture of cyclic pentamers and hexamers in solution. researchgate.netacs.org This behavior highlights a shift in focus from its use as a simple synthetic intermediate to its application as a building block in supramolecular chemistry. researchgate.net The selective crystallization of these distinct cyclic oligomers was found to be dependent on the solvent used, showcasing the potential for controlling the formation of specific supramolecular structures. researchgate.netacs.org This research trajectory from fundamental synthesis to the exploration of complex self-assembly phenomena illustrates the expanding understanding and application of this compound in modern chemistry.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C9H14BN |

| Molecular Weight | 147.03 g/mol |

| CAS Number | 93830-58-1 |

| Synonyms | Diethyl(pyridin-4-yl)borane, 4-(diethylboraneyl)pyridine |

Source: chemicalbook.comwatson-int.comwarshel.com

Table 2: Research Findings on the Self-Assembly of this compound

| Finding | Method(s) of Analysis | Observation | Reference |

|---|---|---|---|

| Oligomer Formation | 1H NMR, ESI-MS, VPO, TLC | Forms a mixture of cyclic pentamers and hexamers in solution via intermolecular B-N bonds. | researchgate.net |

| Selective Crystallization | X-ray Crystallography | Crystallization from THF/EtOH yields a cyclic hexamer. Crystallization from benzene (B151609)/hexane (B92381) yields a cyclic pentamer. | researchgate.netacs.org |

VPO: Vapor Pressure Osmometry

属性

IUPAC Name |

diethyl(pyridin-4-yl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BN/c1-3-10(4-2)9-5-7-11-8-6-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLPMKLRAJIMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC)(CC)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00536672 | |

| Record name | 4-(Diethylboranyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93830-58-1 | |

| Record name | 4-(Diethylboranyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Supramolecular Self Assembly of 4 Diethylboranyl Pyridine

Mechanisms of Intermolecular Boron-Nitrogen Coordination Bond Formation

The self-assembly of 4-(diethylboranyl)pyridine is driven by the formation of dative bonds between the boron and nitrogen atoms of adjacent molecules. acs.orgmdpi.com This interaction is a classic example of Lewis acid-base chemistry, where the electron-deficient boron center seeks to accept a lone pair of electrons from the electron-rich nitrogen atom of the pyridine (B92270). mdpi.comvulcanchem.com The resulting B-N coordination bond is strong enough to lead to the formation of stable, cyclic structures. acs.orgacs.org

Thermodynamic and Kinetic Aspects of Self-Assembly Processes

The self-assembly of molecules into ordered nanostructures is a process governed by a delicate interplay of thermodynamic and kinetic factors. rsc.org In the case of this compound, the formation of cyclic oligomers is a thermodynamically driven process, where the system seeks to achieve a state of lower free energy through the formation of multiple B-N coordination bonds. beilstein-journals.org The release of energy upon bond formation compensates for the decrease in entropy associated with the loss of translational and rotational freedom of the individual molecules. beilstein-journals.org

However, kinetic factors also play a crucial role in determining the final distribution of oligomeric species. nih.gov The pathway of assembly, including the rates of association and dissociation of the monomeric units, can influence which cyclic structures are predominantly formed. nih.govbeilstein-journals.org The self-assembly process is dynamic, with a continuous exchange of monomeric units between different oligomers, leading to an equilibrium mixture in solution. researchgate.netacs.org The time required to reach this equilibrium can be influenced by factors such as temperature and the presence of scrambling agents. For instance, scrambling experiments with related 3-(diethylboryl)pyridines have shown that heating is necessary to achieve equilibrium, indicating a kinetically controlled aspect to the assembly at ambient temperatures. nih.govacs.org

Characterization of Oligomeric Species in Solution

In solution, this compound exists as a dynamic equilibrium mixture of different cyclic oligomers, primarily pentamers and hexamers. acs.orgnih.govresearchgate.net The characterization of these species and the understanding of their equilibrium behavior are crucial for controlling the self-assembly process.

Spectroscopic Probes for Aggregation State Determination

A variety of spectroscopic techniques are employed to investigate the aggregation state of this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹¹B NMR are powerful tools for studying the self-assembly process. acs.orgacs.org The appearance of multiple sets of signals in the ¹H NMR spectrum for the pyridine protons indicates the presence of different chemical environments, corresponding to different oligomeric species. acs.orgnih.govresearchgate.net ¹¹B NMR is particularly sensitive to the coordination environment of the boron atom, providing further evidence for the formation of B-N bonds. rsc.org

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to directly observe the different oligomeric species present in solution and determine their mass-to-charge ratios. acs.orgnih.govresearchgate.net

Vapor Pressure Osmometry (VPO) : VPO is a colligative property measurement that provides information about the average degree of oligomerization in solution. acs.orgresearchgate.netnih.gov By measuring the vapor pressure depression of a solution containing the compound, the average molecular weight of the species in solution can be determined. acs.orgnih.gov

UV-Visible Spectroscopy : Changes in the UV-visible absorption spectrum can indicate the formation of aggregates and provide insights into the electronic interactions between the monomeric units within the self-assembled structures. mdpi.comsemanticscholar.org

Influence of Concentration and Temperature on Self-Assembly Equilibria

The equilibrium between the different oligomeric species of this compound in solution is sensitive to both concentration and temperature.

Concentration : As the concentration of this compound in solution increases, the equilibrium tends to shift towards the formation of higher-order oligomers. semanticscholar.orgmdpi.com This is consistent with Le Chatelier's principle, as the formation of oligomers reduces the number of independent particles in the solution. semanticscholar.org

Temperature : Temperature has a more complex effect on the self-assembly equilibrium. mdpi.com Increasing the temperature can provide the kinetic energy needed to overcome activation barriers for the interconversion between different oligomers, thus facilitating the attainment of thermodynamic equilibrium. nih.govacs.org However, at very high temperatures, the increased thermal energy can also lead to the fragmentation of the aggregates back into smaller species or monomers. mdpi.com Variable-temperature NMR studies are instrumental in observing these dynamic changes and determining the coalescence temperatures at which the signals for different species merge, providing information about the lability of the B-N bonds. acs.orgacs.org

Crystallization of Discrete Cyclic Pentamers and Hexamers

Under specific crystallization conditions, it is possible to isolate discrete cyclic pentamers and hexamers of this compound from the solution mixture. acs.orgnih.govresearchgate.net

Solvent-Dependent Selective Crystallization Phenomena

The choice of solvent plays a critical role in the selective crystallization of either the pentameric or hexameric form of this compound. acs.orgresearchgate.net This phenomenon highlights the importance of solvent-solute interactions in directing the self-assembly process towards a specific outcome.

Crystallization of the Hexamer : The cyclic hexamer has been successfully crystallized from solutions of tetrahydrofuran (B95107) (THF) or chloroform (B151607). acs.orgnih.govresearchgate.net In these cases, the solvent molecules were found to be incorporated into the crystal lattice, suggesting that they play a templating role in the crystallization process. acs.orgresearchgate.net For example, crystallization from THF can yield a hexamer that includes a THF molecule within its central cavity. acs.orgnih.govresearchgate.net

Crystallization of the Pentamer : The cyclic pentamer can be selectively crystallized from a mixture of benzene (B151609) and hexane (B92381). acs.orgnih.govresearchgate.net The crystal structure of the pentamer reveals the inclusion of benzene molecules, which are arranged nearly perpendicular to the plane of the cyclic pentamer due to CH/π interactions. acs.org

This solvent-dependent selectivity demonstrates that the crystallization process can be used to amplify and isolate a specific oligomer from a dynamic equilibrium mixture in solution. researchgate.net The re-dissolution of these crystals leads to the re-establishment of the equilibrium mixture of pentamers and hexamers in solution, as confirmed by NMR studies. researchgate.net Thermogravimetric analysis (TGA) of the crystals has shown that the non-covalent interactions holding the guest solvent molecules within the host cavities are not exceptionally strong. acs.orgnih.govresearchgate.net

Table 1: Spectroscopic and Analytical Data for this compound Oligomers

| Technique | Observation | Inference |

|---|---|---|

| ¹H NMR | Multiple sets of signals for pyridyl protons in CDCl₃. acs.orgnih.govresearchgate.net | Presence of a mixture of oligomeric species in solution. acs.orgnih.govresearchgate.net |

| ¹¹B NMR | Signals indicative of tetra-coordinated boron. rsc.org | Formation of intermolecular B-N coordination bonds. rsc.org |

| ESI-MS | Detection of ions corresponding to pentamers and hexamers. acs.orgnih.govresearchgate.net | Confirms the existence of these specific cyclic oligomers. acs.orgnih.govresearchgate.net |

| VPO | Provides average degree of oligomerization. researchgate.netnih.gov | Indicates the formation of oligomers in solution. researchgate.netnih.gov |

| TLC | Analysis reveals a mixture of species. researchgate.net | Supports the presence of multiple self-assembled structures. researchgate.net |

Table 2: Solvent-Dependent Selective Crystallization of this compound Oligomers

| Oligomer | Crystallization Solvents | Included Guest Molecule(s) |

|---|---|---|

| Cyclic Pentamer | Benzene/Hexane acs.orgnih.govresearchgate.net | Two Benzene Molecules acs.orgnih.govresearchgate.net |

| Cyclic Hexamer | THF/Ethanol (B145695) (vapor diffusion) acs.orgnih.govresearchgate.net | One THF Molecule acs.orgnih.govresearchgate.net |

| Cyclic Hexamer | Chloroform acs.orgnih.govresearchgate.net | 1.5 Chloroform Molecules acs.orgnih.govresearchgate.net |

Co-crystallization with Guest Molecules within Supramolecular Cavities

The self-assembly of this compound often results in the formation of cyclic oligomers, which can create supramolecular cavities capable of encapsulating guest solvent molecules. researchgate.netnih.gov The selective crystallization of these oligomers is significantly influenced by the solvent used, leading to the co-crystallization of distinct cyclic structures with specific solvent molecules. researchgate.netnih.gov

Research has demonstrated that the crystallization of this compound under different solvent conditions yields different cyclic oligomers, each incorporating solvent molecules into its crystal lattice. researchgate.netnih.gov For instance, crystallization in tetrahydrofuran (THF) with the vapor diffusion of ethanol or in chloroform results in the formation of a cyclic hexamer. researchgate.netnih.gov This hexameric structure is found to encapsulate one molecule of THF or 1.5 molar equivalents of chloroform, respectively. researchgate.netnih.gov In contrast, when crystallization is carried out in a mixture of benzene and hexane, a cyclic pentamer is formed, which includes two benzene molecules within its structure. researchgate.netnih.gov

The interactions between the host oligomer and the guest solvent molecules are primarily non-covalent. researchgate.netnih.gov Thermogravimetric analysis and NMR studies have indicated that these interactions are not particularly strong, suggesting that the guest molecules are not held rigidly within the supramolecular cavity. researchgate.netnih.gov

Table 1: Co-crystallization of this compound Oligomers with Solvent Molecules

| Crystallization Solvent(s) | Resulting Oligomer | Guest Molecule(s) | Stoichiometry (Host:Guest) |

|---|---|---|---|

| Tetrahydrofuran (THF) / Ethanol | Cyclic Hexamer | THF | 1:1 |

| Chloroform | Cyclic Hexamer | Chloroform | 1:1.5 |

This table summarizes the selective co-crystallization of this compound oligomers with different solvent molecules, as reported in the literature. researchgate.netnih.gov

Dynamic Exchange Processes within Self-Assembled Systems

In solution, this compound exists in a dynamic equilibrium, primarily as a mixture of cyclic pentamers and hexamers. researchgate.netnih.gov This dynamic nature is a key characteristic of the self-assembled system, allowing for the interconversion between different oligomeric states. The equilibrium can be influenced by various factors, including the choice of solvent and temperature, which can shift the balance towards the crystallization of a specific macrocycle. researchgate.net

The existence of this dynamic equilibrium provides a valuable opportunity to access different-sized macrocycles from a single molecular building block. researchgate.netresearchgate.net The re-equilibration process upon dissolution of the crystals has been a subject of study, highlighting the reversible nature of the self-assembly process. researchgate.net For instance, studies on related borylpyridine systems have utilized techniques like flow NMR experiments to investigate the kinetics of this re-equilibration. researchgate.net

The intermolecular boron-nitrogen coordination bonds that drive the self-assembly are central to this dynamic behavior. The strength of these bonds can be influenced by structural modifications to the borylpyridine monomer, which in turn affects the stability and composition of the resulting oligomeric mixture in solution. acs.org

Impact of Structural Modifications on Supramolecular Architectures and Stability

The introduction of structural modifications to the this compound framework has a profound impact on the resulting supramolecular architectures and their stability. By altering the substituents on the pyridine ring or the boron atom, or by introducing spacers between the boron and the pyridine moiety, researchers can tune the self-assembly process. acs.org

For example, the introduction of a phenylene spacer between the diethylboryl group and the pyridine ring, as seen in 3-[4'-(diethylboryl)phenyl]pyridine, leads to different self-assembly behavior. acs.org In solution, this modified compound forms an equilibrium mixture of oligomers, with a cyclic trimer being the major component. acs.orgresearchgate.net This is in contrast to the pentamer/hexamer mixture observed for the parent this compound. researchgate.netnih.gov The crystallization of 3-[4'-(diethylboryl)phenyl]pyridine can be directed to exclusively yield a cyclic tetramer by controlling the solvent and temperature conditions, even though the tetramer is a minor component in the solution equilibrium. nih.gov

The stability of the intermolecular boron-nitrogen coordination bonds is also affected by these structural changes. For instance, the B-N bonds in the assemblies of phenylene-bridged analogues are found to be weaker than those in simpler borylpyridines. acs.org This is evidenced by lower coalescence temperatures in variable-temperature NMR studies and facile scrambling with other borylpyridine derivatives. acs.org

Furthermore, modifying the alkyl groups on the boron atom, such as replacing diethyl with dimethyl, as in 3-(dimethylboryl)pyridine, can lead to different conformational preferences in the resulting oligomers. researchgate.net While the tetramer of 3-(diethylboryl)pyridine adopts a cone conformation, the tetramer of 3-(dimethylboryl)pyridine adopts a 1,2-alternate conformation. researchgate.net The insertion of an ethynyl (B1212043) spacer, as in 3-(diethylborylethynyl)pyridine, results in the formation of a nonplanar cyclic trimer. rsc.org These findings underscore the critical role that even subtle structural modifications play in dictating the final supramolecular architecture and its properties.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-[4'-(Diethylboryl)phenyl]pyridine |

| 3-(Dimethylboryl)pyridine |

| 3-(Diethylborylethynyl)pyridine |

| Tetrahydrofuran |

| Ethanol |

| Chloroform |

| Benzene |

Lewis Acidity and Coordination Chemistry of 4 Diethylboranyl Pyridine

Quantitative Assessment of Lewis Acidity of the Boron Center

A quantitative evaluation of Lewis acidity is crucial for predicting and understanding the reactivity of a compound. Methods such as the Gutmann-Beckett method, which uses triethylphosphine (B1216732) oxide (Et₃PO) as a ³¹P NMR probe, are standard for determining the acceptor number (AN), a measure of Lewis acidity. cardiff.ac.ukmagritek.comwikipedia.org This scale is referenced against the weakly Lewis acidic solvent hexane (B92381) (AN = 0) and the strong Lewis acid antimony pentachloride (SbCl₅, AN = 100). wikipedia.org Other methods include the calculation of Fluoride (B91410) Ion Affinities (FIAs) and various spectroscopic techniques using different probe molecules. nih.govrsc.org

While these methods are widely applied to boranes, specific quantitative data, such as an acceptor number or fluoride ion affinity for 4-(diethylboranyl)pyridine, are not available in the reviewed literature. nih.govrsc.org However, the observed chemical behavior of the compound provides a qualitative assessment of its Lewis acidity. The boron center is sufficiently electrophilic to engage in strong coordination with the nitrogen atom of a neighboring molecule, leading to the formation of stable self-assembled structures. researchgate.netnih.gov This tendency to form robust intermolecular boron-nitrogen (B-N) dative bonds confirms the significant Lewis acidic character of the diethylboryl group in this molecular context. datapdf.com

Formation and Stability of Lewis Acid-Base Adducts with Various Donors

The Lewis acidity of the boron atom in this compound facilitates the formation of Lewis acid-base adducts. vulcanchem.com The most prominent and well-studied adducts are those formed through self-assembly, where the pyridine (B92270) nitrogen of one molecule acts as the Lewis base donor to the boron center of another. nih.govdatapdf.com

This intermolecular B-N coordination is the driving force for the formation of stable, cyclic oligomers. datapdf.com In solution, this compound exists as a dynamic equilibrium mixture of these oligomers, primarily a cyclic pentamer and a cyclic hexamer. researchgate.netnih.gov The formation of these adducts is confirmed by ¹H NMR spectroscopy, which shows distinct sets of signals for the pyridyl protons, and by mass spectrometry. researchgate.netnih.gov The stability of these self-adducts is influenced by solvent, temperature, and concentration. acs.org For instance, the intermolecular B-N coordination bonds in the oligomers of 3-[4'-(diethylboryl)phenyl]pyridine are noted to be weaker than those in related compounds like 3-(diethylboryl)pyridine. acs.org While the self-assembly via B-N adduct formation is well-documented, detailed studies on the formation and stability constants of adducts between this compound and other, varied Lewis base donors are not extensively covered in the available literature.

Modulation of Lewis Acidity through Electronic and Steric Effects of Substituents

The Lewis acidity of the boron center in arylboranes can be fine-tuned by altering the electronic and steric environment. nih.govnumberanalytics.com Electron-withdrawing substituents on the pyridine ring are expected to increase the Lewis acidity of the boron atom by reducing the electron density of the aromatic system, making the boryl group more electrophilic. libretexts.org Conversely, electron-donating groups would decrease the Lewis acidity. libretexts.org

This principle is evident when comparing isomers. For example, the intermolecular B-N coordination bonds in oligomers of 3-[4'-(diethylboryl)phenyl]pyridine and 3-[3'-(diethylboryl)phenyl]pyridine are weaker than those formed by 3-(diethylboryl)pyridine. acs.orgacs.org This difference in stability can be attributed to the altered electronic and steric landscape based on the substituent position. acs.org The introduction of bulky substituents, either on the pyridine ring or on the boron atom itself, can sterically hinder the approach of a Lewis base, thereby affecting the formation and stability of the resulting adduct. nih.govresearchgate.net Computational methods, such as calculating the percent buried volume (%VBur), are used to quantify these steric effects. nih.govrsc.org For this compound, the ethyl groups on the boron atom present a moderate level of steric hindrance that influences its coordination behavior.

Coordination Interactions in the Context of Intermolecular Assembly

The ability of this compound to act as a bifunctional molecule, with both a coordination center (boron) and a ligand (pyridine), makes it an excellent building block for supramolecular self-assembly. datapdf.com The primary coordination interaction is the intermolecular B-N dative bond, which leads to the formation of well-defined, cyclic superstructures. datapdf.com

Research has shown that this compound self-assembles into a mixture of cyclic pentamers and hexamers in solution. researchgate.netnih.gov The selective crystallization of these oligomers can be controlled by the choice of solvent. researchgate.netdatapdf.com

Crystallization from a mixture of benzene (B151609) and hexane yields the cyclic pentamer, which co-crystallizes with two benzene molecules. researchgate.netnih.gov

Crystallization from tetrahydrofuran (B95107) (THF) or chloroform (B151607) affords the cyclic hexamer, which incorporates solvent molecules into its crystal lattice. researchgate.netnih.gov

These findings demonstrate that solvent molecules can play a crucial role in the crystallization process, shifting the equilibrium to favor the formation of a specific macrocycle. researchgate.net However, thermogravimetric analysis and NMR studies indicate that the non-covalent interactions holding these guest solvent molecules within the cavity of the cyclic host are not particularly strong in solution. nih.govdatapdf.com

Below is a table summarizing selected geometric properties for the cyclic hexamer of this compound crystallized from THF.

Table 1: Selected Geometric Properties of the Cyclic Hexamer of this compound

| Parameter | Value |

|---|---|

| B-N Bond Length (Å) | 1.66 - 1.68 |

| B-C Bond Lengths (Å) | 1.61 - 1.63 |

| C-B-C Angle (°) | 111.5 - 113.5 |

| N-B-C Angles (°) | 105.8 - 110.1 |

Data derived from crystallographic studies of the hexameric assembly. datapdf.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 3-(Diethylboryl)pyridine |

| 3-[3'-(Diethylboryl)phenyl]pyridine |

| 3-[4'-(Diethylboryl)phenyl]pyridine |

| This compound |

| Antimony pentachloride |

| Benzene |

| Chloroform |

| Hexane |

| Tetrahydrofuran (THF) |

Reactivity and Mechanistic Investigations Involving 4 Diethylboranyl Pyridine

Exploration of Reaction Pathways in Organic Transformations

The reactivity of 4-(diethylboranyl)pyridine is characterized by the interplay between the electron-deficient boron center and the electron-rich pyridine (B92270) ring. This dual nature allows it to participate in a variety of organic transformations. The pyridine nitrogen acts as a nucleophile and a coordination site for Lewis acids, while the diethylboryl group functions as a Lewis acid.

One significant area of its application is in cross-coupling reactions. While specific examples for this compound are not extensively detailed in the provided search results, the behavior of related organoboron compounds suggests its potential participation in reactions like the Suzuki-Miyaura coupling. vulcanchem.com The boron functionality can engage with a palladium catalyst to form new carbon-carbon bonds.

Furthermore, the pyridine ring's nitrogen atom can coordinate to transition metals, which may activate the molecule for subsequent transformations. vulcanchem.com This coordination can influence the electronic properties of the pyridine ring, potentially facilitating reactions that are otherwise difficult to achieve.

The Kröhnke pyridine synthesis provides a general method for generating highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. wikipedia.org While not a direct reaction of this compound itself, this synthesis highlights the versatility of pyridine derivatives in constructing complex organic molecules.

Mechanistic Studies of Boron-Nitrogen Bond Scrambling and Exchange Reactions

A noteworthy characteristic of pyridylboranes, including this compound, is their tendency to self-assemble into oligomeric structures through intermolecular boron-nitrogen (B-N) coordination bonds. acs.orgresearchgate.net These self-assembly processes are often reversible, leading to scrambling and exchange reactions between different borylpyridine molecules.

Studies on related 3-(diethylboryl)pyridine have shown that it forms a stable cyclic tetramer both in solution and in the solid state. acs.orgnih.gov The scrambling of constituent molecules in these tetramers requires significant thermal energy, indicating the strength of the intermolecular B-N bonds. acs.orgnih.gov For instance, heating a mixture of 3-(diethylboryl)pyridine and its methoxy-substituted derivative to 100°C for 24 hours was necessary to reach equilibrium. acs.orgnih.gov

In contrast, research on 3-[4'-(diethylboryl)phenyl]pyridine and its 3'-isomer revealed that the intermolecular B-N coordination bonds are weaker. acs.org This is attributed to the reduced Lewis acidity of the boron atom, which is bonded to a π-electron-donating benzene (B151609) ring. acs.org Consequently, these compounds undergo scrambling more readily at ambient temperatures. acs.org The mechanism of this scrambling can be influenced by the substituents on the boron atom. For 3-(dimethylboryl)pyridine, it is suggested that both S\N1 and S\N2-type pathways, or an intermediate mechanism, are involved in the scrambling process. researchgate.netacs.org In contrast, for bulkier substituents like diethyl or di-n-butyl, the scrambling is thought to proceed primarily through an S\N1-type pathway. researchgate.netacs.org

The stability of these oligomers is influenced by factors such as the length of the B-N coordination bond and the tetrahedral character at the boron atom. acs.org

Role as a Lewis Acid Catalyst or Co-catalyst in Organic Synthesis

The boron center in this compound possesses Lewis acidic character, enabling it to act as a catalyst or co-catalyst in various organic reactions. vulcanchem.com Lewis acids can activate substrates by coordinating to lone pairs of electrons, thereby increasing their electrophilicity.

In the context of pyridine chemistry, Lewis acids are known to facilitate reactions by coordinating to the nitrogen atom. researchgate.net This interaction can activate the pyridine ring towards nucleophilic attack. imperial.ac.ukwikipedia.org For instance, nickel/Lewis acid cooperative catalysis has been successfully employed for the C-4 selective alkylation of pyridine with alkenes and alkynes. nih.gov The Lewis acid is thought to activate the pyridine, making the C-4 position more susceptible to nucleophilic attack by an organonickel intermediate.

While direct studies on this compound as a primary Lewis acid catalyst are not extensively covered, its inherent Lewis acidity suggests its potential to promote reactions such as aldol (B89426) additions, Diels-Alder reactions, and other transformations that benefit from Lewis acid catalysis. The presence of both a Lewis acidic boron center and a Lewis basic nitrogen atom within the same molecule could also lead to unique catalytic activities, potentially in "frustrated Lewis pair" (FLP) chemistry. FLPs are combinations of a Lewis acid and a Lewis base that, due to steric hindrance, cannot form a classical adduct and can activate small molecules.

Interactions with Nucleophilic Reagents and Substrates

The pyridine ring, particularly when activated, is susceptible to attack by nucleophiles at the C-2 and C-4 positions. wikipedia.org The electronegative nitrogen atom withdraws electron density from the ring, making these positions electrophilic. imperial.ac.uk The reactivity of pyridinium (B92312) salts with nucleophiles is a well-established area of pyridine chemistry.

The interaction of this compound with nucleophiles would likely involve the boryl group influencing the regioselectivity of the attack. While specific studies on this compound are limited in the provided results, research on N-alkyl pyridiniums demonstrates that substituents on the pyridine ring play a crucial role in directing nucleophilic addition. chemrxiv.org For example, esters and nitriles at the 3-position can direct nucleophilic addition to the C-6 position. chemrxiv.org

Furthermore, the boron atom itself can interact with Lewis bases. vulcanchem.com This interaction can lead to the formation of coordination complexes. The reaction of a highly Lewis acidic diborane(4) (B1213185) with pyridine and an isocyanide resulted in the selective functionalization of the ortho C-H bond of the pyridine ring. nih.gov This suggests that the interaction between the boron center and the pyridine nitrogen can lead to complex and synthetically useful transformations.

The addition of nucleophiles to carbonyl groups, a fundamental reaction in organic chemistry, can be either base-promoted or acid-catalyzed. libretexts.org While not a direct reaction of this compound, understanding these general principles is key to predicting its interactions with nucleophilic substrates containing carbonyl functionalities.

Advanced Spectroscopic and Characterization Techniques in Research on 4 Diethylboranyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the structural and dynamic properties of 4-(diethylboranyl)pyridine.

Elucidation of Pyridyl Proton Signals and Their Multiplicity

¹H NMR spectroscopy of this compound reveals important information about its electronic environment and aggregation state. In a chloroform-d (B32938) (CDCl₃) solution, the ¹H NMR spectrum shows at least two sets of signals for the pyridyl α- and β-hydrogen atoms, indicating the presence of multiple oligomeric species in equilibrium. researchgate.netresearchgate.netdatapdf.com This observation is a direct consequence of the self-assembly of this compound into a mixture of cyclic oligomers, primarily pentamers and hexamers, through intermolecular boron-nitrogen coordination bonds. researchgate.netresearchgate.netdatapdf.com The different chemical environments of the pyridine (B92270) protons within these various oligomeric structures lead to the observed multiplicity of signals.

Variable-Temperature NMR for Oligomerization Dynamics

Variable-temperature (VT) NMR studies are instrumental in understanding the dynamic equilibrium between different oligomers of this compound. For the related compound, 3-[3'-(diethylboryl)phenyl]pyridine, VT-NMR in toluene-d8 (B116792) showed a low coalescence temperature, suggesting that the intermolecular boron-nitrogen coordination bonds are relatively weak. acs.orgacs.org Similar studies on other borylpyridines have demonstrated that heating can lead to the coalescence of signals from different oligomeric species, indicating a dynamic exchange process. acs.org For instance, in the case of 3-[4'-(diethylboryl)phenyl]pyridine, the coalescence temperature was approximately 90 °C. acs.org Upon cooling, the original spectral features are restored, confirming the existence of a thermal equilibrium between the different cyclic oligomers. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligomer Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of non-covalent assemblies, making it highly suitable for identifying the oligomeric species of this compound. nih.govlibretexts.org Research has shown that ESI-MS analysis of this compound reveals the presence of a mixture of cyclic pentamers and hexamers in solution. researchgate.netresearchgate.netdatapdf.com This technique provides direct evidence for the aggregation of the monomeric units and helps to confirm the composition of the oligomeric mixture. researchgate.netresearchgate.netdatapdf.com The ability of ESI-MS to detect intact supramolecular complexes is crucial for characterizing the self-assembly behavior of this compound. nih.govlibretexts.org

Vapor Pressure Osmometry (VPO) for Solution-Phase Aggregation State Determination

Vapor Pressure Osmometry (VPO) is a classical method used to determine the average molecular weight of a solute in solution, thereby providing insight into its aggregation state. acs.org For this compound, VPO analysis has been used to confirm that it exists predominantly as a mixture of cyclic pentamers and hexamers in solution. researchgate.netresearchgate.netdatapdf.com In a related study on 3-[3'-(diethylboryl)phenyl]pyridine, VPO measurements in benzene (B151609) at 60 °C yielded an average aggregation value of 2.16, indicating the formation of a dimer on average. acs.org For 3-[4'-(diethylboryl)phenyl]pyridine, VPO in benzene and acetone (B3395972) gave values of 3.40 and 3.16, respectively, suggesting the formation of trimers on average in these solvents. acs.org These findings highlight the utility of VPO in quantifying the extent of oligomerization in solution. researchgate.netresearchgate.netdatapdf.comacs.org

| Compound | Solvent | Temperature (°C) | Average Aggregation Value |

| 3-[3'-(diethylboryl)phenyl]pyridine | Benzene | 60 | 2.16 |

| 3-[3'-(diethylboryl)phenyl]pyridine | N,N-dimethylformamide | 90 | 1.58 |

| 3-[4'-(diethylboryl)phenyl]pyridine | Benzene | 60 | 3.40 |

| 3-[4'-(diethylboryl)phenyl]pyridine | Acetone | 40 | 3.16 |

| 3-[4'-(diethylboryl)phenyl]pyridine | Tetrahydrofuran (B95107) | 45 | 2.57 |

| 3-[4'-(diethylboryl)phenyl]pyridine | N,N-dimethylformamide | 90 | 1.52 |

X-ray Crystallography for Solid-State Structural Determination of Oligomers

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of molecules in the solid state. glycoforum.gr.jp This technique has been successfully applied to the oligomers of this compound, providing detailed structural information. researchgate.netdatapdf.com Crystallization of this compound from different solvents has led to the isolation and structural characterization of both a cyclic pentamer and a cyclic hexamer. researchgate.netdatapdf.com

Specifically, crystallization from a mixture of benzene and hexane (B92381) yielded the cyclic pentamer, which co-crystallized with two benzene molecules (1₅·C₆H₆). researchgate.netdatapdf.com In contrast, crystallization from tetrahydrofuran (THF) by vapor diffusion of ethanol (B145695) or from chloroform (B151607) afforded the cyclic hexamer, incorporating one THF molecule (1₆·THF) or 1.5 equivalents of chloroform (1₆·CHCl₃), respectively. researchgate.netdatapdf.com

The crystal structures reveal that the distance between the boron and nitrogen atoms in the oligomers is in the range of 1.620–1.648 Å. datapdf.com The tetrahedral character (THC) of the boron atom in these crystal structures is estimated to be between 84% and 92%, which is slightly higher than that observed in the cyclic tetramer of 3-(diethylboryl)pyridine. datapdf.com These crystallographic studies provide unambiguous evidence for the formation of distinct cyclic oligomers and reveal the influence of solvent molecules on the selective crystallization of these species. researchgate.netdatapdf.com

| Oligomer | Crystallization Solvent(s) | Incorporated Solvent |

| Cyclic Pentamer | Benzene/Hexane | 2 x Benzene |

| Cyclic Hexamer | THF/Ethanol | 1 x THF |

| Cyclic Hexamer | Chloroform | 1.5 x Chloroform |

Theoretical and Computational Chemistry Studies of 4 Diethylboranyl Pyridine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-(diethylboranyl)pyridine. nih.govmdpi.com These calculations focus on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (HOMO-LUMO gap) are key descriptors of chemical reactivity and kinetic stability. mdpi.comquantumzeitgeist.com

For pyridine-borane adducts, the formation of the B-N bond significantly influences the electronic structure. rsc.org DFT calculations can map the electron density distribution, revealing the effects of the electron-donating pyridine (B92270) ring and the electron-accepting borane (B79455) group. nih.govias.ac.in This analysis helps in understanding the nature of the intramolecular charge transfer and the reactivity at different sites within the molecule. mdpi.comrsc.org For instance, studies on related pyridine derivatives show how substituents alter the HOMO-LUMO gap, thereby tuning the molecule's stability and reactivity. mdpi.commostwiedzy.pl

| Parameter | Description | Typical Calculated Value (eV) | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.0 | mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.0 | mdpi.com |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical stability. | 4.0 to 5.0 | mdpi.com |

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful tool for observing the time-evolution of molecular systems, making them ideal for studying the spontaneous self-assembly of this compound into larger oligomeric structures. pku.edu.cnfrontiersin.org Experimental evidence shows that this compound primarily forms a mixture of cyclic pentamers and hexamers in solution through intermolecular boron-nitrogen coordination. researchgate.netresearchgate.netacs.orgresearchgate.net

MD simulations can model this process from a dispersed state, revealing the kinetic and thermodynamic factors that guide the formation of these specific macrocycles. frontiersin.orgnih.gov Such simulations, often employing coarse-grained models for computational efficiency, can elucidate the step-by-step mechanism of aggregation, the role of solvent molecules in stabilizing intermediates, and the dynamic equilibrium between different oligomeric forms. pku.edu.cnrsc.org By simulating the system over time, researchers can observe how initial random encounters between monomers lead to the formation of stable, ordered cyclic structures, driven by the strong B-N dative bonds. frontiersin.org These computational methods can predict the most likely assembly structures and provide insights into the forces governing their formation and stability. rsc.org

Density Functional Theory (DFT) for Conformation and Stability Analysis

Density Functional Theory (DFT) is a cornerstone for analyzing the conformation and stability of this compound and its self-assembled oligomers. mdpi.com DFT calculations allow for the precise optimization of molecular geometries, providing data on bond lengths, bond angles, and dihedral angles for the most stable conformers. researchgate.netrsc.org

For the self-assembled systems of pyridylboranes, DFT is used to compare the relative stabilities of different cyclic oligomers (e.g., trimers, tetramers, pentamers, hexamers). researchgate.netresearchgate.net Studies on related 3-(diethylboryl)pyridine have shown that the stability of various ring conformations is highly dependent on the substituents on the boron atom. researchgate.net In the case of this compound, experimental work has identified cyclic pentamers and hexamers, and DFT calculations can rationalize why these structures are favored over others. acs.orgresearchgate.net These calculations can also model the effect of solvent molecules, which have been shown experimentally to co-crystallize with the oligomers and influence which form is predominantly crystallized. acs.orgresearchgate.net The agreement between DFT-predicted structures and those determined by X-ray crystallography provides strong validation for the computational models. ias.ac.inrsc.org

Table 2: Illustrative Structural Data from DFT Calculations for Borane-Pyridine Systems Note: This table presents typical data obtained from DFT calculations on borane-pyridine adducts and oligomers. Specific values for this compound oligomers require dedicated computational studies.

| Structural Parameter | System | Typical Calculated Value | Reference |

| B-N Bond Length | Monomeric Adduct | ~1.65 Å | ias.ac.in |

| B-N Bond Length | Cyclic Oligomer | 1.68 - 1.72 Å | researchgate.net |

| Py-B-Py Angle | Cyclic Oligomer | Varies with ring size | researchgate.net |

| Relative Stability | Pentamer vs. Hexamer | Dependent on solvent and substituents | acs.orgresearchgate.net |

Computational Approaches to Lewis Acidity Quantitation and Adduct Formation

The fundamental interaction driving the self-assembly of this compound is the Lewis acid-base adduct formation between the electron-deficient boron center (Lewis acid) and the electron-rich pyridine nitrogen (Lewis base). rsc.orgnih.gov Computational chemistry provides several methods to quantify this interaction.

The Lewis acidity of the borane moiety can be calculated and compared with other Lewis acids. researchgate.netbeilstein-journals.org DFT calculations are frequently used to determine the thermodynamics of adduct formation, including the binding enthalpy or Gibbs free energy. nih.govresearchgate.net By modeling the reaction between this compound and a reference base, or by calculating properties like the Fluoride (B91410) Ion Affinity (FIA), a quantitative measure of its Lewis acidity can be established. researchgate.net

Furthermore, computational analysis of the resulting B-N dative bond provides insight into its strength and nature. ias.ac.in Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the DFT-calculated electron density to characterize the bond critical points and quantify the degree of covalent versus electrostatic character in the B-N interaction. nih.gov These computational studies are crucial for understanding why this compound forms stable but dynamic oligomers and for predicting its interaction with other Lewis bases. nih.govnih.gov

Potential Applications of 4 Diethylboranyl Pyridine in Advanced Materials and Chemical Technologies

Design and Synthesis of Novel Supramolecular Frameworks and Architectures

The self-assembly of 4-(diethylboranyl)pyridine through intermolecular boron-nitrogen coordination bonds is a powerful strategy for constructing discrete, well-defined supramolecular structures. researchgate.netacs.org In solution, this compound has been shown to exist as an equilibrium mixture of cyclic oligomers, primarily pentamers and hexamers. researchgate.netacs.org

The selective crystallization of these oligomers is highly dependent on the solvent conditions. For instance, crystallization from a solution of tetrahydrofuran (B95107) (THF) by vapor diffusion of ethanol (B145695) or from chloroform (B151607) yields the cyclic hexamer, which can incorporate solvent molecules into its crystal lattice. researchgate.net This solvent-dependent selectivity highlights the dynamic nature of the self-assembly process and provides a method to control the final supramolecular architecture. researchgate.net

The formation of these cyclic structures is driven by the coordinative or dative bond between the Lewis acidic boron atom of one monomer and the Lewis basic nitrogen atom of an adjacent monomer. researchgate.netnih.gov The geometry of the 4-substituted pyridine (B92270), with the boryl group and the nitrogen atom positioned at a 180° angle, facilitates the formation of these larger cyclic assemblies, in contrast to other isomers that may favor smaller structures. researchgate.net

Table 1: Supramolecular Assemblies of this compound

| Assembly | Method of Formation | Key Structural Feature |

|---|---|---|

| Cyclic Pentamer | Self-assembly in solution | Part of an equilibrium mixture with the hexamer researchgate.net |

Development of Selective Chemical Sensors and Detection Systems

The inherent Lewis acidity of the boron atom in this compound and related organoboron compounds makes them promising candidates for the development of chemical sensors. The interaction between the boron center and Lewis basic analytes can be transduced into a detectable signal.

The design of chemical sensors based on boron-nitrogen interactions hinges on the principle of Lewis acid-base chemistry. nih.gov The boron atom in an organoboron compound acts as a Lewis acid, capable of accepting an electron pair from a Lewis base, such as the nitrogen atom in an amine or other nitrogen-containing analytes. nih.gov

This interaction can lead to changes in the electronic and photophysical properties of the organoboron molecule, which can be monitored by various spectroscopic techniques. For example, the formation of a boron-nitrogen adduct can alter the fluorescence emission of the sensor molecule, providing a "turn-on" or "turn-off" response upon analyte binding. nih.gov

The strength of the boron-nitrogen interaction is a critical factor in sensor design. nih.gov It must be strong enough to ensure selective binding with the target analyte but weak enough to be reversible, allowing for real-time monitoring. nih.gov The strength of this bond is influenced by the substituents on both the boron and nitrogen atoms; electron-withdrawing groups on the boron increase its Lewis acidity, while electron-donating groups on the nitrogen increase its basicity. nih.gov

In the context of this compound, while its primary application has been in supramolecular chemistry, the underlying principles of its boron-nitrogen interactions are relevant to sensor design. The dative bond formation that drives its self-assembly could potentially be disrupted or modulated by the presence of competing Lewis bases, forming the basis of a sensing mechanism. The development of sensors based on boron-nitrogen doped graphene for detecting gases like nitrogen dioxide (NO2) further illustrates the potential of this chemical interaction in sensing applications. acs.org

Exploration in Main Group Element Chemistry for Functional Materials

The study of this compound contributes to the broader field of main group element chemistry, which focuses on creating functional materials. kyoto-u.ac.jp The self-assembly properties of this compound are a prime example of how non-covalent interactions between main group elements (boron and nitrogen) can be harnessed to build organized, functional architectures from simple molecular precursors. researchgate.netkyoto-u.ac.jp

These self-assembled structures can be considered precursors to more complex functional materials. For example, the controlled formation of cyclic oligomers could be a step towards creating porous materials for gas storage or separation, or as templates for the synthesis of other nanostructures. The incorporation of such well-defined building blocks into larger polymeric or solid-state materials could impart specific functionalities derived from the unique electronic nature of the boron-nitrogen linkage. Research into related systems, such as 3-(diethylboryl)pyridines, which form stable cyclic tetramers, further underscores the potential for creating rigid, well-defined structures from simple boryl-substituted pyridines. acs.org

常见问题

Q. What are the optimal synthetic routes for preparing 4-(Diethylboranyl)pyridine in laboratory settings?

The synthesis of this compound likely involves cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used for introducing boron-containing groups to aromatic systems. For example, analogous compounds like 4-(anthracen-9-yl)pyridine are synthesized via Suzuki coupling between bromoarenes and boronic acids, followed by purification via silica gel chromatography and crystallization . Key parameters include solvent choice (e.g., THF or DMF), catalyst selection (e.g., Pd/C or Pd(PPh₃)₄), and temperature control to minimize side reactions. Post-synthesis characterization via NMR and X-ray crystallography is critical for confirming regioselectivity and purity.

Q. How can researchers characterize the molecular structure and purity of this compound?

X-ray diffraction (XRD) is the gold standard for resolving crystal structures, as demonstrated for related pyridine derivatives (e.g., 4-(anthracen-9-yl)pyridine, which crystallizes in the monoclinic C2/c space group) . Intermolecular interactions, such as C–H⋯π or π–π stacking, can be quantified using hydrogen-bond geometry metrics (e.g., centroid distances and angles) . Purity analysis should combine HPLC for quantitative assessment, FTIR for functional group verification, and mass spectrometry for molecular weight confirmation .

Q. What solvents and reaction conditions are suitable for handling this compound?

Aprotic solvents like THF or dichloromethane are preferred due to the moisture sensitivity of borane groups. Evidence from analogous syntheses highlights the use of inert atmospheres (N₂/Ar) and low temperatures (0–25°C) to prevent borane decomposition . Catalytic amounts of Lewis bases (e.g., pyridine derivatives) may stabilize reactive intermediates during reactions .

Advanced Research Questions

Q. How does the diethylboranyl group influence the electronic structure and reactivity of the pyridine ring?

The electron-withdrawing nature of the diethylboranyl group reduces electron density on the pyridine nitrogen, altering nucleophilicity and binding affinity. Comparative studies on DMAP (4-dimethylaminopyridine) show that substituents like –NMe₂ enhance nucleophilicity via resonance donation, whereas boranyl groups may have opposing effects . Computational methods (DFT calculations) can map charge distribution and predict sites for electrophilic attack or coordination chemistry.

Q. What strategies can resolve contradictions in reported crystallographic data for this compound derivatives?

Discrepancies in crystal packing or bond lengths often arise from polymorphism or solvent inclusion. For example, π–π stacking distances in pyridine derivatives vary between 3.5–3.8 Å depending on crystallization solvents . Redundant XRD experiments under varied conditions (e.g., slow evaporation vs. diffusion methods) and Hirshfeld surface analysis can clarify structural ambiguities .

Q. How do intermolecular interactions of this compound affect its supramolecular assembly?

Weak interactions, such as C–H⋯B or B–N dative bonds, may drive self-assembly into 1D chains or 2D networks. In related compounds, C–H⋯C interactions (2.7–3.0 Å) and π–π stacking (3.6 Å) form lamellar structures . Advanced techniques like cryo-EM or SAXS can probe solution-phase aggregation, while solid-state NMR quantifies dynamic interactions.

Q. What degradation pathways and stability profiles are relevant for this compound under ambient conditions?

Borane-containing compounds are prone to hydrolysis, forming boric acid and pyridine derivatives. Accelerated stability studies (40°C/75% RH) with HPLC monitoring can identify degradation products, such as dealkylated boranes or oxidized pyridine homologues . Lyophilization or storage under anhydrous conditions (e.g., molecular sieves) enhances shelf life .

Methodological Guidance

Designing experiments to study the catalytic applications of this compound:

- Hypothesis: The compound acts as a Lewis acid catalyst in C–C bond-forming reactions.

- Approach: Test catalytic activity in model reactions (e.g., aldol condensation) under varying temperatures and solvent polarities. Monitor kinetics via in situ IR or NMR.

- Controls: Compare with traditional catalysts (e.g., BF₃·OEt₂) to benchmark efficiency.

Analyzing contradictory reactivity data in cross-coupling reactions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。